An In-Depth Technical Guide to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Structure, Properties, and Therapeutic Potential
A Note to the Reader: Initial searches for the specific molecule 2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline did not yield sufficient data in publicly accessible scientific literature and chemical databases. This suggests the compound may be novel or not extensively studied. Consequently, this guide will focus on the closely related and well-documented analogue, 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline . This compound shares the core heterocyclic structure and substitution pattern at the 2- and 4-positions, making it a highly relevant and illustrative surrogate for understanding the chemical and biological properties of this class of molecules.
Introduction: The Tetrahydroquinoline Scaffold in Modern Drug Discovery
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry. Derivatives of the THQ scaffold are known to exhibit a wide array of biological activities, including antimalarial, antibacterial, and antitumor effects. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, a key intermediate that serves as a foundational building block for advanced therapeutic agents. We will explore its structure, physicochemical characteristics, a validated synthesis protocol, and, most importantly, the significant therapeutic potential of its derivatives, particularly in the context of neurodegenerative diseases.
Molecular Overview and Physicochemical Properties
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is characterized by a benzene ring fused to a fully saturated six-membered nitrogen-containing ring (a piperidine ring). The key structural features are the gem-dimethyl groups at the C2 position and a single methyl group at the C4 position. This substitution pattern imparts specific conformational flexibility and physicochemical properties that are crucial for its role as a synthetic intermediate.[1]
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Caption: Structure of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline.
| Property | Value | Source |
| CAS Number | 4497-58-9 | [2][3] |
| Molecular Formula | C₁₂H₁₇N | [1][3] |
| Molecular Weight | 175.27 g/mol | [1][3] |
| Physical Form | Liquid, Solid, or Semi-solid | [2] |
| Purity | ≥95% | [2] |
| InChI Key | KSNRDYQOHXQKAB-UHFFFAOYSA-N | [2] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [1][2] |
Synthesis and Mechanistic Insights
The synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is efficiently achieved via the catalytic hydrogenation of its partially unsaturated precursor, 1,2-dihydro-2,2,4-trimethylquinoline. This method is a robust and high-yielding route to the desired saturated heterocyclic system.
Causality Behind Experimental Choices:
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Precursor: 1,2-Dihydro-2,2,4-trimethylquinoline is the logical starting material. Its synthesis often involves the acid-catalyzed condensation of aniline with acetone.[4] The remaining endocyclic double bond is then selectively reduced.
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Catalyst: 10% Palladium on carbon (Pd/C) is a standard and highly effective heterogeneous catalyst for the hydrogenation of alkenes.[1] Palladium has a high affinity for adsorbing hydrogen gas and the alkene's pi-system onto its surface, facilitating the syn-addition of hydrogen atoms across the double bond. The carbon support provides a high surface area for the reaction.
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Solvent: Ethanol is an ideal solvent as it is relatively inert under these conditions and effectively solubilizes the organic substrate.[1]
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Reaction Conditions: The reaction is carried out under a hydrogen atmosphere to provide the necessary reducing agent. A moderately elevated temperature (60°C) is used to increase the reaction rate without promoting side reactions.[1]
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Caption: Synthesis workflow for 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from a documented synthetic method.[1]
Materials:
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1,2-Dihydro-2,2,4-trimethylquinoline (2.0 g, 11.5 mmol)
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10% Palladium on Carbon (Pd/C) (0.4 g)
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Ethanol (10 mL)
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Hydrogen gas supply
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Standard laboratory glassware and filtration apparatus
Step-by-Step Methodology:
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Dissolution: In a suitable reaction vessel, dissolve 2.0 g (11.5 mmol) of 1,2-dihydro-2,2,4-trimethylquinoline in 10 mL of ethanol.
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Catalyst Addition: Carefully add 0.4 g of 10% Pd/C to the solution.
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Hydrogenation: Seal the reaction vessel and place it under a hydrogen atmosphere. Heat the reaction mixture to 60°C with stirring.
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Reaction Monitoring: Maintain the reaction at 60°C for 7 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Remove the heterogeneous catalyst by filtration through a pad of Celite or a similar filter aid.
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Work-up: Concentrate the filtrate under reduced pressure to remove the ethanol.
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Product Isolation: The resulting residue is the desired product, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, obtained as a light-brown oil (approx. 1.8 g, 89% yield).[1] Further purification can be performed by vacuum distillation or column chromatography if required.
Applications in Drug Development and Research
While 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline itself is primarily a synthetic intermediate, its structural core is of significant interest in medicinal chemistry.[1] Its derivatives have shown considerable promise, particularly in the realm of neurodegenerative diseases.
Neuroprotective and Antioxidant Properties of the HTHQ Derivative
A key derivative, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) , has demonstrated potent neuroprotective properties in preclinical models of Parkinson's disease.[5][6] Parkinson's disease pathogenesis is critically linked to oxidative stress and neuroinflammation.[5]
Research has shown that HTHQ can:
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Mitigate Oxidative Stress: Administration of HTHQ in a rotenone-induced Parkinson's disease rat model led to a significant decrease in oxidative stress markers, including 8-isoprostane and products of lipid and protein oxidation.[6][7]
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Reduce Neuroinflammation: The compound effectively reduces the expression of the pro-inflammatory transcription factor NF-κB.[6] This, in turn, leads to lower mRNA levels of pro-inflammatory cytokines.[7]
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Enhance Cellular Defense Systems: The antioxidant effects of HTHQ are linked to the recovery of antioxidant enzyme activities and an increase in the expression of key antioxidant-related genes.[5]
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Improve Motor Function: The reduction in oxidative stress and inflammation translates to improved motor coordination scores in animal models.[6]
In several studies, HTHQ was found to be more effective than the established anti-Parkinson's drug rasagiline at ameliorating these pathological markers.[6][7] The presence of the hydroxyl group at the C6 position, para to the nitrogen atom, is crucial for its antioxidant activity, likely by facilitating hydrogen atom donation to scavenge free radicals.
| Biological Effect of HTHQ Derivative | Key Findings in Parkinson's Disease Model | References |
| Antioxidant Activity | Significantly reduced levels of 8-isoprostane, lipid peroxidation products, and oxidized protein products in the brain and serum. | [5][6][7] |
| Anti-inflammatory Action | Downregulated the expression of the p65 subunit of NF-κB and reduced mRNA levels of pro-inflammatory cytokines (e.g., Il1b, Tnf). | [6][7] |
| Neuroprotection | Attenuated histopathological changes in brain tissue and increased levels of tyrosine hydroxylase, a marker for dopaminergic neurons. | [6] |
| Functional Improvement | Led to a significant improvement in motor coordination scores in rats. | [6] |
Other Research Applications
Beyond neuroscience, the 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline scaffold is utilized in materials science and other areas of medicinal chemistry:
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It serves as a reagent in the synthesis of novel sensitizers for dye-sensitized solar cells.[8]
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It is a building block for creating tetra- and pentacyclic derivatives of phenothiazinium, which are being investigated as photoantimicrobial agents.[8]
Analytical Characterization
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¹H NMR: Signals corresponding to the aromatic protons (typically in the 6.5-7.5 ppm range), a singlet for the N-H proton, a multiplet for the C4 proton, signals for the C3 methylene protons, and distinct singlets for the three methyl groups.
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¹³C NMR: Resonances for the aromatic carbons, and distinct signals for the aliphatic carbons at C2, C3, and C4, as well as the three methyl carbons.
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Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z = 175, corresponding to the molecular weight. A prominent fragment would be expected from the loss of a methyl group (M-15) at m/z = 160.
Conclusion
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a valuable chemical intermediate whose structural framework is of high importance to the field of drug discovery. While direct biological applications of the parent molecule are limited, its derivatives, such as HTHQ, have demonstrated significant therapeutic potential as potent antioxidant and anti-inflammatory agents. The promising preclinical data in models of Parkinson's disease underscores the value of the tetrahydroquinoline scaffold and provides a strong rationale for the continued design and synthesis of novel analogues for the treatment of neurodegenerative and other oxidative stress-related disorders. This guide provides a foundational understanding of this key molecule, from its synthesis to the proven therapeutic relevance of its derivatives, offering a solid starting point for researchers in the field.
References
-
Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. (n.d.). Mol-Instincts. Retrieved March 21, 2026, from [Link]
-
PubChem. (n.d.). 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
-
PubChem. (n.d.). 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
-
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. (2024). ResearchGate. Retrieved March 21, 2026, from [Link]
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Kryl'skii, E. D., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. [Link]
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Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. (n.d.). Academia.edu. Retrieved March 21, 2026, from [Link]
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Kryl'skii, E. D., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Current Issues in Molecular Biology, 45(9), 7653-7667. [Link]
-
Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. (n.d.). Asian Journal of Chemistry. Retrieved March 21, 2026, from [Link]
-
MassBank. (n.d.). 2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE; EI-B; MS. Retrieved March 21, 2026, from [Link]
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Kryl'skii, E. D., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. [Link]
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6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). MDPI. Retrieved March 21, 2026, from [Link]
Sources
- 1. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline|CAS 4497-58-9 [benchchem.com]
- 2. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | 4497-58-9 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]
- 5. Quinoline, 1,2,3,4-tetrahydro-2-methyl- [webbook.nist.gov]
- 6. 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum [chemicalbook.com]
- 7. (PDF) Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects [academia.edu]
- 8. usbio.net [usbio.net]
